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molecular formula C16H10F4N2O B8619565 5-(4-Fluoro-3-methoxyphenyl)-2-trifluoromethyl[1,8]naphthyridine CAS No. 488799-31-1

5-(4-Fluoro-3-methoxyphenyl)-2-trifluoromethyl[1,8]naphthyridine

Cat. No. B8619565
M. Wt: 322.26 g/mol
InChI Key: MUWQCWJKOQXRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960598B2

Procedure details

5-Chloro-2-trifluoromethyl[1,8]naphthyridine (923 mg, 4.0 mmol) was coupled to 2-(4-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (1.30 g, 5.2 mmol) as described in Example 3 part g), affording 5-(4-fluoro-3-methoxyphenyl)-2-trifluoromethyl[1,8]naphthyridine (1.06 g, 83%). δH (360 MHz, CDCl3) 3.95 (3H, s), 6.99-7.04 (1H, m), 7.06 (1H, dd, J 7.7 and 2.1), 7.30 (1H, dd, J 2.5 and 8.4), 7.56 (1H, d, J 4.2), 7.82 (1H, d, J 8.4), 8.52 (1H, d, J 8.4), 9.27 (1H, d, J 4.2). m/z (ES+) 323 [MH]+.

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][N:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]([F:15])([F:14])[F:13])=[N:7]2.[F:16][C:17]1[CH:22]=[CH:21][C:20](B2OC(C)(C)C(C)(C)O2)=[CH:19][C:18]=1[O:32][CH3:33]>>[F:16][C:17]1[CH:22]=[CH:21][C:20]([C:2]2[CH:11]=[CH:10][N:9]=[C:8]3[C:3]=2[CH:4]=[CH:5][C:6]([C:12]([F:15])([F:14])[F:13])=[N:7]3)=[CH:19][C:18]=1[O:32][CH3:33]

Inputs

Step One
Name
Quantity
923 mg
Type
reactant
Smiles
ClC1=C2C=CC(=NC2=NC=C1)C(F)(F)F
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1=C2C=CC(=NC2=NC=C1)C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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